N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-difluorobenzenesulfonamide
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Description
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-difluorobenzenesulfonamide, commonly known as DMS-10, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential cancer therapeutic.
Scientific Research Applications
Synthesis of Novel Compounds
Research on compounds structurally related to N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-difluorobenzenesulfonamide has led to the synthesis of various novel derivatives with potential applications in medicinal chemistry and materials science. For instance, the synthesis of novel triazepines, pyrimidines, and azoles using 4-toluenesulfonamide as a building block highlights the versatility of sulfonamide derivatives in organic synthesis (Khodairy, Ali, & El-wassimy, 2016). These compounds have shown good antifungal activity, suggesting their potential in developing new antifungal agents.
Spectroscopic and Structural Investigations
Comprehensive theoretical and experimental structural studies have been conducted on related sulfonamide compounds to understand their electronic structures and molecular behavior. For example, a detailed analysis involving DFT and HF methods combined with spectral analysis was performed on N-(4,6-dimethyl-pyrimidin-2-yl)-4-[(2-hydroxy-benzylidene)-amino]benzenesulfonamide, providing insights into the stability, electronic structure, and potential biological activity of the molecule (Mansour & Ghani, 2013).
DNA Binding and Anticancer Activity
Investigations into the interaction of sulfonamide derivatives with DNA and their potential anticancer activity have been a significant area of research. Ternary copper(II)-sulfonamide complexes were prepared and characterized, with studies indicating that the sulfonamide derivative plays a crucial role in determining the type of interaction with DNA. These complexes have shown varying degrees of DNA binding affinity, cleavage ability, and antiproliferative activity against cancer cells, suggesting the importance of the sulfonamide moiety in designing potential anticancer agents (González-Álvarez et al., 2013).
Molecular Docking Studies
Molecular docking studies of sulfonamide derivatives have been used to predict the interaction with biological targets, further illustrating the application of these compounds in drug design. For example, novel heterocyclic compounds containing the sulfonamide moiety were synthesized and subjected to molecular docking studies against COX-2 inhibitors, showing some compounds as suitable inhibitors with the potential for further modification and development into therapeutic agents (Hassan, 2014).
properties
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-3,4-difluorobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N4O2S/c1-19(2)13-5-6-16-12(18-13)8-17-22(20,21)9-3-4-10(14)11(15)7-9/h3-7,17H,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKFXFLMRHSIQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNS(=O)(=O)C2=CC(=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-difluorobenzenesulfonamide |
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